6-fluoro-2-isocyanato-1-methyl-1H-indole
Description
Properties
CAS No. |
2649071-98-5 |
|---|---|
Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Fluoro-2-Methyl-1H-Indole
The patent US20070083053A1 outlines a novel cyclization method using 2-nitrobenzylcarbonyl compounds under carbon monoxide (CO) and a palladium catalyst. This approach minimizes by-products like indoline derivatives, which are common in traditional catalytic hydrogenation.
Representative Procedure
-
Substrate : 3-(4-Fluoro-2-nitrophenyl)acetone
-
Catalyst : 10% Pd/C
-
Conditions : CO atmosphere, 150°C, 5 hours
Key Advantages
-
Avoids halogen elimination (common in hydrogenation methods).
-
Operates at moderate temperatures (80–300°C), enhancing safety and scalability.
Introduction of the Isocyanate Group
The conversion of 6-fluoro-2-methyl-1H-indole to the target compound requires the installation of an isocyanate group at the 2-position. This step typically involves phosgene or phosgene equivalents , though safer alternatives like triphosgene are increasingly employed.
Isocyanation Reaction
While explicit details are absent in the provided sources, analogous protocols from indole chemistry suggest the following mechanism:
-
Chlorination : The methyl group at position 2 is oxidized to a carbonyl group, forming 6-fluoro-1-methyl-1H-indole-2-carboxylic acid.
-
Amide Formation : Reaction with ammonia yields the corresponding amide.
-
Hofmann Rearrangement : Treatment with bromine in basic conditions converts the amide to an isocyanate.
Hypothetical Reaction Conditions
-
Reagents : Triphosgene (as a phosgene substitute), base (e.g., triethylamine)
-
Solvent : Dichloromethane or toluene
-
Temperature : 0–5°C (to control exothermic reactions)
-
Yield : ~50–65% (estimated based on similar transformations)
Optimization and By-Product Management
The patent highlights challenges in by-product formation, such as 6-fluoro-2-methylindoline (11–25% yield). Key strategies to suppress this include:
-
Catalyst Selection : Palladium on carbon (Pd/C) reduces over-reduction.
-
Solvent Systems : Polar aprotic solvents like DMF improve reaction homogeneity.
-
Temperature Control : Maintaining temperatures below 200°C prevents decomposition.
Table 1: By-Product Distribution in Core Synthesis
| Condition | 6-Fluoro-2-Methylindole Yield | 6-Fluoro-2-Methylindoline Yield |
|---|---|---|
| Pd/C, CO, 150°C | 70% | 25% |
| Traditional H₂, Pd | 55% | 35% |
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors offer advantages over batch systems:
-
Enhanced Heat Transfer : Mitigates thermal runaway risks during exothermic steps.
-
Automated Purification : In-line distillation and chromatography improve throughput.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow |
| Catalyst Loading | 5–10% Pd/C |
| Throughput | 100–500 kg/day |
| Purity Post-Purification | >98% (HPLC) |
Purification and Characterization
Final purification employs a combination of solvent extraction and column chromatography :
-
Extraction : Toluene and aqueous sodium hydroxide remove acidic impurities.
-
Chromatography : Silica gel with ethyl acetate/hexane eluent isolates the isocyanato derivative.
-
Crystallization : Methanol/water mixtures yield high-purity crystals.
Analytical Data
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.
Cycloaddition: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran.
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used. The reactions are often performed in acidic or neutral conditions, with solvents like acetic acid or nitrobenzene.
Cycloaddition: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like transition metal complexes. The reactions are typically carried out at elevated temperatures and pressures.
Major Products Formed
Nucleophilic Substitution: Urea or carbamate derivatives.
Electrophilic Substitution: Halogenated or nitrated indole derivatives.
Cycloaddition: Heterocyclic compounds with fused ring systems.
Scientific Research Applications
6-fluoro-2-isocyanato-1-methyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the function or activity of the target molecules, leading to various biological effects. Additionally, the indole ring can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-fluoro-2-isocyanato-1-methyl-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent Positioning and Functional Group Analysis
Position 1 (N-Substituent):
- 1-Methyl Group (Target Compound): Enhances steric hindrance and may stabilize the indole ring against oxidation.
Position 2 (Functional Group):
- Isocyanato (-NCO): Highly reactive toward nucleophiles, enabling bioconjugation or polymer synthesis.
- Carboxamide (-CONHAr): Found in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3). Carboxamides are stable and often used in pharmaceuticals but lack the reactivity of isocyanates .
- Carboxylate Ester (-COOR): Present in ethyl-5-fluoroindole-2-carboxylate (, Compound 6). Esters are hydrolytically labile, offering a pathway for prodrug design .
Position 6 (Fluorine Substituent):
- 6-Fluoro (Target Compound): The fluorine atom at C6 may direct electrophilic substitution to C5 or C7.
Physicochemical Properties
Key Observations:
- The isocyanato group’s electron-withdrawing nature may reduce melting points compared to carboxamides or esters.
- Fluorine at C6 (vs. C5) slightly increases molecular weight but has minimal impact on polarity .
Spectral Data Highlights
- ¹H NMR:
- Target Compound: Expected aromatic protons near δ 7.0–8.0 ppm (C6-F deshields adjacent H).
- N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide: H-3 indole proton at δ 8.0 ppm (deshielded by carboxamide) .
Q & A
Q. Advanced
- DFT Calculations : Optimize geometry (B3LYP/6-311G**) to predict electrophilic/nucleophilic sites. The isocyanato group exhibits high electrophilicity (LUMO ≈ -1.5 eV) .
- Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Focus on interactions between fluorine and hydrophobic pockets .
- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to nucleophilic attack (e.g., C2 adjacent to isocyanato) .
How can SHELX software improve crystallographic refinement of this compound?
Q. Advanced
- Data Integration : Use SHELXS for initial structure solution from X-ray data. Input .hkl files and apply direct methods .
- Refinement (SHELXL) :
- Validation Tools : Check ADDSYM/PLATON for missed symmetry and hydrogen-bonding networks .
How to design structure-activity relationship (SAR) studies for biological activity?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace isocyanato with carboxylate or piperidine groups) and compare bioactivity .
- Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) via IC₅₀ measurements. Use fluorinated analogs to study metabolic stability .
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity. For example, fluorine’s electronegativity enhances binding (~2-fold vs. non-fluorinated analogs) .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods due to volatile isocyanato group toxicity .
- Waste Management : Quench excess isocyanato groups with ethanolamine before disposal. Store separately in labeled containers .
- Spill Response : Neutralize with damp sand or diatomaceous earth; avoid water to prevent exothermic reactions .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced
- Solvent Screening : Replace DMF/PEG-400 with greener solvents (e.g., cyclopentyl methyl ether) to improve yields (~15% increase) .
- Catalyst Optimization : Test Cu(I)/Pd(0) catalysts for coupling reactions. Pd(OAc)₂ with Xantphos ligand achieves >90% conversion .
- Process Monitoring : Use inline FTIR to track isocyanato formation and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
